N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide
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Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis process.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Organic Chemistry and Catalysis
In organic chemistry, the use of related compounds in catalytic processes is noteworthy. For instance, Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides demonstrates the potential of using similar compounds in selective, high-yielding processes. The internal N-O bond acts as an oxidant, and altering the substituent of the directing group leads to the formation of valuable products (S. Rakshit, et al., 2011). Additionally, research on chemodivergent and redox-neutral annulations via Rh(III)-catalyzed C-H activation highlights the role of similar compounds as carbene precursors in acid-controlled cyclizations (Youwei Xu, et al., 2018).
Pharmaceutical Research
In pharmaceutical research, compounds with similar structures have been explored for their potential in treating various conditions. For example, the synthesis and structure–activity relationships of dopamine D3 and D4 receptor antagonists, including compounds like (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611), have been investigated for their therapeutic potential (J. Ohmori, et al., 1996).
Drug Development and Impurity Analysis
In drug development, the identification, isolation, and synthesis of impurities in drug batches are crucial for ensuring safety and efficacy. Studies have detailed the detection and characterization of unknown impurities in drugs like Repaglinide, underscoring the importance of thorough analysis in pharmaceuticals (Prasad Kancherla, et al., 2018).
Synthesis of Novel Compounds
The synthesis of novel compounds for antiviral and anticancer applications is another area of interest. Research into N-phenylbenzamide derivatives has revealed potential anti-EV 71 activities, with certain compounds showing promising low micromolar concentrations against the virus. This work demonstrates the potential for developing new antiviral drugs based on similar chemical frameworks (Xingyue Ji, et al., 2013).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting potential applications and areas of research involving the compound.
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-21-14-6-4-3-5-13(14)16(20)17-11-9-15(19)18(10-11)12-7-8-12/h3-6,11-12H,2,7-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMLJLXGBVNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide |
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